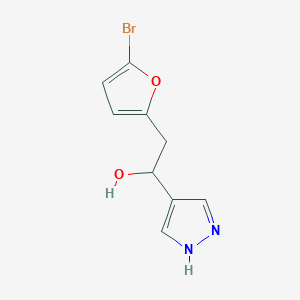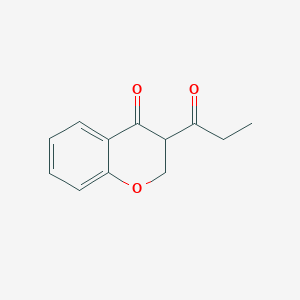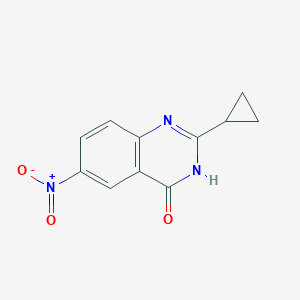
2-Cyclopropyl-6-nitroquinazolin-4(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-6-nitroquinazolin-4(3h)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-nitroquinazolin-4(3h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyclopropyl-4-nitroaniline with formic acid or formamide under reflux conditions to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Cyclopropyl-6-nitroquinazolin-4(3h)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the quinazolinone ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 2-Cyclopropyl-6-aminoquinazolin-4(3h)-one.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 2-Cyclopropyl-6-nitroquinazolin-4(3h)-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell wall synthesis. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-Cyclopropyl-4(3h)-quinazolinone: Lacks the nitro group, which might affect its biological activity.
6-Nitroquinazolin-4(3h)-one: Lacks the cyclopropyl group, which might influence its chemical reactivity and biological properties.
Uniqueness
2-Cyclopropyl-6-nitroquinazolin-4(3h)-one is unique due to the presence of both the cyclopropyl and nitro groups, which can significantly influence its chemical and biological properties compared to other quinazolinones.
特性
分子式 |
C11H9N3O3 |
|---|---|
分子量 |
231.21 g/mol |
IUPAC名 |
2-cyclopropyl-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H9N3O3/c15-11-8-5-7(14(16)17)3-4-9(8)12-10(13-11)6-1-2-6/h3-6H,1-2H2,(H,12,13,15) |
InChIキー |
GHBTVJUQSNOAET-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13065059.png)



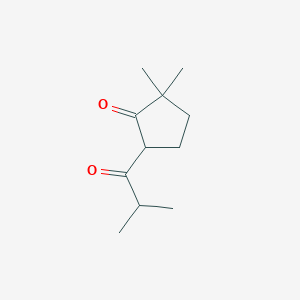


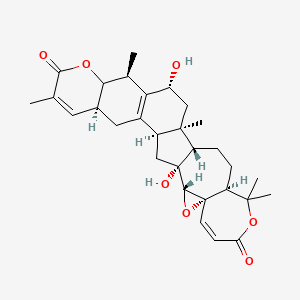
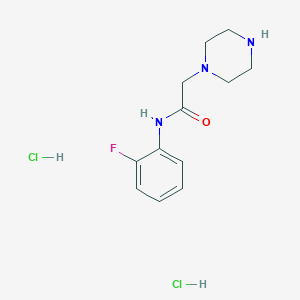
![1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine](/img/structure/B13065105.png)
![N'-hydroxy-2-[(propan-2-yl)amino]ethanimidamide](/img/structure/B13065109.png)
![5-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13065116.png)
